molecular formula C10H12O2 B100144 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone CAS No. 16108-50-2

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Cat. No. B100144
CAS RN: 16108-50-2
M. Wt: 164.2 g/mol
InChI Key: AAPOVDIBCPRZPC-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone has been the subject of various studies, primarily focusing on its molecular structure and properties. This compound is characterized by the presence of hydroxy and methyl groups attached to a phenyl ring, which is further connected to an ethanone moiety. The interest in this compound stems from its potential applications in various fields, including material science and organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane, a compound with a similar dimethylphenyl structure, was achieved by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane using various Lewis acid catalysts. This method demonstrates the potential pathways that could be adapted for the synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, although the specific synthesis of this compound is not detailed in the provided papers .

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone has been investigated using X-ray diffraction and vibrational spectroscopy. The compound was found to crystallize in the monoclinic space group C2/c, adopting a CO up-OH down conformation. Computational studies using density functional theory (DFT) with the B3LYP functional and the 6-311+G(3df,p) basis set supported the experimental findings, showing good agreement between the experimental and theoretical geometrical parameters and vibrational frequencies .

Chemical Reactions Analysis

Although the specific chemical reactions involving 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone are not detailed in the provided papers, the studies of similar compounds can offer insights. For example, the azo dye (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone was synthesized and characterized, indicating that the dimethylphenyl structure can participate in azo coupling reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone have been elucidated through experimental and computational methods. The crystallographic study provided insights into the solid-state structure, while vibrational spectroscopy helped identify characteristic frequencies. DFT calculations allowed for a deeper understanding of the compound's potential energy distribution (PED) and potential energy surface (PES), which are crucial for predicting its reactivity and stability. Additionally, the study of the azo dye derivative highlighted the importance of solvent effects on the nonlinear optical properties (NLO) of such compounds, suggesting that 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone may also exhibit interesting NLO behavior in different solvents .

Scientific Research Applications

Crystallographic and Vibrational Studies

A study on the molecular structure and properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone used X-ray diffraction and vibrational spectroscopy. It was supported by computational studies using density functional theory (DFT). The compound crystallizes in a monoclinic space group with specific conformational characteristics, showing good agreement between experimental and theoretical geometrical parameters and vibrational frequencies (C. S. Chidan Kumar et al., 2015).

Organic Synthesis

Another research focus is on the condensation reactions involving derivatives of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, leading to the synthesis of heterocyclic compounds. These processes yield various isoflavones and other heterocycles, showcasing the compound's versatility as a precursor in organic synthesis (V. Moskvina et al., 2015).

Photorelease Studies

Photorelease studies on derivatives, such as 2,5-dimethylphenacyl esters, reveal the efficient photoenolization and potential applications of these compounds as photoremovable protecting groups in organic synthesis or biochemistry. These studies highlight the significant yields and quantum yields for the photorelease of the DMP group in nonpolar solvents, indicating its utility in "caged compounds" (M. Zabadal et al., 2001).

Biodegradation Studies

Research on the biodegradation of related compounds, such as 2,6-dimethylphenol (a plastic monomer), by Mycobacterium neoaurum, provides insight into microbial degradation pathways. These findings are essential for understanding the environmental fate and potential bioremediation strategies for contaminants related to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and its derivatives (Junbin Ji et al., 2019).

Safety And Hazards

The safety information for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOVDIBCPRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167058
Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

CAS RN

16108-50-2
Record name 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
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Record name 3-Acetamidophenyl acetate
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Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Record name 2'-hydroxy-4',6'-dimethylacetophenone
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Record name 3-ACETAMIDOPHENYL ACETATE
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